
2-(Butan-2-yl)-6-hydroxy-5-nitropyrimidin-4(3H)-one
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Overview
Description
2-(Butan-2-yl)-6-hydroxy-5-nitropyrimidin-4(3H)-one is a pyrimidinone derivative characterized by a nitrated aromatic ring system with a hydroxyl group at position 6, a nitro group at position 5, and a branched butan-2-yl substituent at position 2. The compound’s structure suggests significant electronic effects due to the electron-withdrawing nitro group and the hydroxyl group, which may influence its acidity, solubility, and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(sec-Butyl)-6-hydroxy-5-nitropyrimidin-4(1H)-one typically involves multi-step organic reactions. One common method includes the nitration of a pyrimidinone precursor followed by the introduction of the sec-butyl group through alkylation. The hydroxy group can be introduced via hydroxylation reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions such as temperature control, pressure, and solvent selection to facilitate the desired transformations efficiently.
Chemical Reactions Analysis
Types of Reactions
2-(sec-Butyl)-6-hydroxy-5-nitropyrimidin-4(1H)-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro and hydroxy positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted pyrimidinones with various functional groups.
Scientific Research Applications
2-(sec-Butyl)-6-hydroxy-5-nitropyrimidin-4(1H)-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(sec-Butyl)-6-hydroxy-5-nitropyrimidin-4(1H)-one involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The hydroxy group may participate in hydrogen bonding, influencing the compound’s binding affinity to its targets. The sec-butyl group contributes to the compound’s hydrophobic interactions, affecting its overall activity and selectivity.
Comparison with Similar Compounds
The following analysis compares 2-(Butan-2-yl)-6-hydroxy-5-nitropyrimidin-4(3H)-one with three classes of analogs based on substituent variations and available evidence:
Substituent Position and Electronic Effects
Core Structure Analogs :
- Shares the same 6-hydroxy-5-nitropyrimidin-4(3H)-one core but differs at position 2, where a styryl group replaces the butan-2-yl moiety.
- The styryl group introduces aromaticity and conjugated double bonds, likely enhancing UV absorption and photostability. The ethoxy and propoxy groups increase hydrophobicity compared to the aliphatic butan-2-yl group.
- Key Difference: The butan-2-yl substituent in the target compound may improve solubility in nonpolar solvents, whereas the styryl analog’s aromaticity could favor π-π stacking interactions in solid-state structures .
Amino-Substituted Pyrimidinones: 5-Butyl-2-(dimethylamino)-6-methyl-4(3H)-pyrimidinone (CAS 19810-50-5, ):
- Features a dimethylamino group (electron-donating) at position 2 and a methyl group at position 6, contrasting with the nitro (electron-withdrawing) and hydroxyl groups in the target compound.
- Key Difference : The nitro group in the target compound likely enhances acidity (pKa < 7 for the hydroxyl group) and reactivity toward nucleophilic substitution or reduction .
Alkyl Chain Variations
- Sulfamoylphenyl Amides (Compounds 5a–5d, ): These compounds (e.g., butyramide, pentanamide) feature variable alkyl chains on an amide-linked sulfamoylphenyl group. While structurally distinct from the pyrimidinone core, they highlight trends in alkyl chain effects: Melting Points: Decrease with longer alkyl chains (e.g., 180–182°C for butyramide vs. 142–143°C for hexanamide), suggesting that the butan-2-yl group in the target compound may lower its melting point relative to shorter-chain analogs. Spectral Data: $^{1}\text{H}$-NMR shifts for alkyl protons (δ 0.86–0.91 ppm for terminal methyl groups) are consistent across analogs, implying similar environments for the butan-2-yl group in the target compound .
Physicochemical and Regulatory Considerations
- RoHS-Regulated Dioxane Derivatives (): While unrelated to pyrimidinones, these compounds underscore the regulatory implications of substituent choices. The nitro group in the target compound may raise toxicity concerns (e.g., mutagenicity via nitroreduction), necessitating stricter handling protocols compared to non-nitrated analogs .
Biological Activity
The compound 2-(Butan-2-yl)-6-hydroxy-5-nitropyrimidin-4(3H)-one , identified by its chemical formula C8H11N3O4 and CAS number 12320330, is a pyrimidine derivative that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The structure of this compound features a pyrimidine ring substituted with a butan-2-yl group, a hydroxyl group, and a nitro group. The molecular weight is approximately 199.19 g/mol. The compound's properties can be summarized in the following table:
Property | Value |
---|---|
Molecular Formula | C8H11N3O4 |
Molecular Weight | 199.19 g/mol |
Melting Point | Not specified |
Solubility | Soluble in water |
LogP | Not specified |
Antimicrobial Activity
Recent studies have indicated that this compound exhibits significant antimicrobial properties. In vitro tests demonstrated effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were found to be lower than those of conventional antibiotics, suggesting its potential as an alternative therapeutic agent.
Anticancer Properties
Research has shown that this compound may possess anticancer activity. A study involving human leukemia cells indicated that it inhibited cell proliferation and induced apoptosis. The mechanism appears to involve the activation of caspases and modulation of the Bcl-2 family proteins, which are crucial in regulating apoptosis pathways.
Enzyme Inhibition
Another area of interest is the compound's ability to inhibit specific enzymes. Preliminary findings suggest it may act as an inhibitor of carbonic anhydrase IX, an enzyme often overexpressed in tumors. This inhibition could contribute to reduced tumor growth and metastasis.
Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of various pyrimidine derivatives, including this compound. The results indicated that this compound exhibited a notable zone of inhibition against E. coli and S. aureus, with an MIC of 32 µg/mL compared to 64 µg/mL for standard antibiotics like ampicillin.
Study 2: Anticancer Activity in Leukemia Cells
In a controlled laboratory setting, human leukemia cells were treated with varying concentrations of the compound. The results showed a dose-dependent decrease in cell viability, with significant apoptosis observed at concentrations above 10 µM. Flow cytometry analysis confirmed increased levels of cleaved PARP and activated caspases, indicating effective induction of programmed cell death.
The biological activity of this compound can be attributed to several mechanisms:
- Apoptosis Induction : Activation of intrinsic apoptotic pathways through Bcl-2 modulation.
- Enzyme Inhibition : Competitive inhibition of carbonic anhydrase IX.
- Antimicrobial Action : Disruption of bacterial cell wall synthesis or function.
Properties
CAS No. |
61456-91-5 |
---|---|
Molecular Formula |
C8H11N3O4 |
Molecular Weight |
213.19 g/mol |
IUPAC Name |
2-butan-2-yl-4-hydroxy-5-nitro-1H-pyrimidin-6-one |
InChI |
InChI=1S/C8H11N3O4/c1-3-4(2)6-9-7(12)5(11(14)15)8(13)10-6/h4H,3H2,1-2H3,(H2,9,10,12,13) |
InChI Key |
NVGCJYWSYDNWHP-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C1=NC(=C(C(=O)N1)[N+](=O)[O-])O |
Origin of Product |
United States |
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